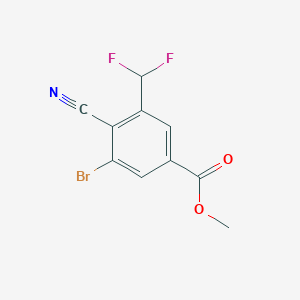Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate
CAS No.: 1805019-09-3
Cat. No.: VC2753539
Molecular Formula: C10H6BrF2NO2
Molecular Weight: 290.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1805019-09-3 |
|---|---|
| Molecular Formula | C10H6BrF2NO2 |
| Molecular Weight | 290.06 g/mol |
| IUPAC Name | methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate |
| Standard InChI | InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-6(9(12)13)7(4-14)8(11)3-5/h2-3,9H,1H3 |
| Standard InChI Key | CUBNRYCUIQPIJZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)C#N)C(F)F |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)C#N)C(F)F |
Introduction
Chemical Structure and Properties
The molecular structure of Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate features an aromatic ring with four distinct substituents. The specific arrangement of these groups contributes significantly to the compound's chemical behavior, solubility profile, and reactivity patterns.
Structural Features
The compound's structure exhibits the following key characteristics:
-
A benzoate ester functionality (methyl ester) at position 1
-
A bromine atom at position 3
-
A cyano (nitrile) group at position 4
-
A difluoromethyl group (CHF₂) at position 5
Physical Properties
Based on analysis of related compounds with similar structures, the following physical properties can be expected:
Chemical Reactivity
The presence of multiple functional groups creates a molecule with diverse reactive sites:
-
The bromine atom at position 3 serves as an excellent site for cross-coupling reactions, particularly palladium-catalyzed transformations
-
The cyano group at position 4 can undergo hydrolysis to form carboxylic acids or reduction to form primary amines
-
The difluoromethyl group at position 5 contributes to the molecule's lipophilicity and metabolic stability
-
The methyl ester functionality can participate in transesterification, hydrolysis, and amidation reactions
Synthesis Methodologies
The synthesis of Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate can be achieved through multiple synthetic routes, drawing on established procedures for similar compounds.
Key Reaction Conditions
Based on similar synthesis procedures, the following reaction conditions would likely be optimal:
| Reaction Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Esterification | Methyl iodide, K₂CO₃ | DMF, 60°C, 4h | 80-85% |
| Bromination | NBS or Br₂ | DCM, 0-25°C, 2h | 75-80% |
| Difluoromethylation | TMSCF₂H, CuI | DMF, 80°C, 12h | 65-70% |
| Cyanation | CuCN | DMF, 120°C, 8h | 60-65% |
These conditions are extrapolated from documented procedures for the synthesis of similar multi-functionalized benzoate derivatives .
Comparative Analysis with Similar Compounds
Understanding the relationship between Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate and similar compounds provides insight into its expected properties and behaviors.
Structural Comparison
The following table compares key structural features with related compounds:
Reactivity Comparison
The reactivity patterns differ among these compounds due to their structural variations:
-
The position of the cyano group significantly affects the electronic distribution in the aromatic ring
-
The presence of difluoromethyl versus trifluoromethyl alters lipophilicity and hydrogen-bonding capacity
-
The relative positioning of electron-withdrawing groups influences the site selectivity in nucleophilic and electrophilic reactions
Spectroscopic Characteristics
Spectroscopic data provides crucial information for compound identification and structural confirmation.
Predicted NMR Spectroscopic Features
Based on the structure and data from related compounds, the following spectroscopic features can be anticipated:
¹H NMR Spectroscopy
Expected signals:
-
A singlet at approximately δ 3.90-4.00 ppm (3H) for the methyl ester protons
-
A triplet at approximately δ 6.80-7.20 ppm (1H, J ≈ 55-60 Hz) for the difluoromethyl proton
-
Two singlets at approximately δ 7.90-8.40 ppm (2H) for the aromatic protons
¹³C NMR Spectroscopy
Expected signals:
-
A signal at approximately δ 52-54 ppm for the methyl carbon
-
A triplet at approximately δ 110-115 ppm (J ≈ 235-245 Hz) for the difluoromethyl carbon
-
A signal at approximately δ 115-118 ppm for the cyano carbon
-
Multiple signals between δ 125-140 ppm for the aromatic carbons
-
A signal at approximately δ 164-168 ppm for the carbonyl carbon
¹⁹F NMR Spectroscopy
-
A doublet at approximately δ -110 to -115 ppm (J ≈ 55-60 Hz) for the difluoromethyl fluorine atoms
These spectroscopic predictions are based on analysis of related fluorinated and cyanated aromatic compounds documented in the literature .
Biological Activities and Toxicological Considerations
While specific data for Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate is limited, insights can be derived from related compounds.
Toxicological Considerations
Based on structural features, the following toxicological considerations are relevant:
-
The compound likely exhibits moderate to high toxicity, consistent with other halogenated aromatic compounds
-
The cyano group presents potential hazards if metabolized to release cyanide
-
Bioaccumulation potential due to lipophilicity contributed by bromine and difluoromethyl groups
Current Research and Future Directions
Current Research Areas
Current research on related compounds focuses on several key areas:
-
Development of more efficient synthetic routes for multi-functionalized aromatic compounds
-
Investigation of structure-activity relationships in fluorinated benzoates for pharmaceutical applications
-
Exploration of the unique electronic properties for materials science applications
Future Research Directions
Future research involving Methyl 3-bromo-4-cyano-5-(difluoromethyl)benzoate could explore:
-
Optimization of synthetic routes to improve yields and reduce environmental impact
-
Comprehensive evaluation of biological activities, particularly antimicrobial and anticancer properties
-
Investigation of its utility as a building block in medicinal chemistry
-
Exploration of its potential in material science applications requiring thermal stability and specific electronic properties
-
Development of structure-activity relationships through systematic modification of functional groups
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume